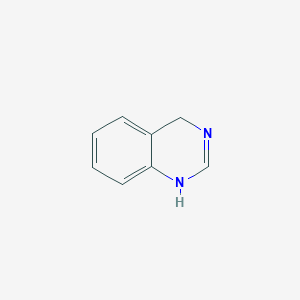

1,4-dihydroquinazoline

Description

Properties

IUPAC Name |

1,4-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGACUMPRRMLUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031112 | |

| Record name | 3,4-Dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-64-9 | |

| Record name | 3,4-Dihydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dihydroquinazoline and Derivatives

Novel Catalytic Approaches for 1,4-Dihydroquinazoline Formation

Recent advancements in catalysis have provided powerful tools for constructing the dihydroquinazoline (B8668462) core. These methods often offer improvements in terms of reaction conditions, yields, and substrate scope compared to traditional approaches.

The development of metal-free catalytic systems is a key goal in medicinal chemistry to avoid metal contamination in final products. Several effective metal-free strategies for synthesizing quinazoline (B50416) derivatives have been reported.

One approach utilizes hypervalent iodine reagents, such as iodine pentoxide (I₂O₅) or 2-iodoxybenzoic acid (IBX), which can facilitate the synthesis of quinazolines under metal-free conditions. mdpi.com For instance, the reaction can proceed through the condensation of 2-aminoacetophenone (B1585202) with ammonia (B1221849) to form an imine, which then reacts with an aldehyde. The resulting dihydroquinazoline intermediate is subsequently oxidized by the hypervalent iodine reagent to yield the quinazoline product. mdpi.com Another metal-free method involves a cascade cyclization/Leuckart–Wallach type reaction. This strategy uses readily available starting materials and requires only the addition of formic acid or a mixture of acetic acid and formic acid, producing water, carbon dioxide, and methanol (B129727) as the only byproducts. rsc.org

A highly efficient, one-pot, three-component assembly under metal-free conditions has also been developed. nih.govacs.org This domino reaction involves arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of three new C-N bonds in a single operation. nih.govacs.org The proposed mechanism starts with the generation of an N-arylnitrilium salt from the arenediazonium salt and nitrile, followed by intermolecular nucleophilic attack by the aniline derivative and subsequent intramolecular aza-Michael reaction to form the 3,4-dihydroquinazoline ring. acs.org This method is noted for its mild conditions, broad functional group tolerance, and high efficiency. nih.gov

| Method | Key Reagents/Catalysts | Starting Materials | Product Type | Key Features |

| Hypervalent Iodine Oxidation | IBX, H₂O₂/DMSO | 2-Aminoacetophenone, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | Quinazoline (via dihydroquinazoline intermediate) | Avoids transition-metal catalysts, essential for medicinal chemistry applications. mdpi.com |

| Leuckart–Wallach Type Reaction | Formic Acid / Acetic Acid | 2-Aminobenzonitriles, Ketones | 3,4-Dihydroquinazolinone | Modular and efficient process with simple, non-toxic reagents and byproducts (H₂O, CO₂, MeOH). rsc.org |

| Domino Three-Component Assembly | None (Metal-Free) | Arenediazonium Salts, Nitriles, Bifunctional Anilines | 3,4-Dihydroquinazolines | Forms three C-N bonds in one pot under mild conditions with high efficiency. nih.govacs.org |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of 1,4-dihydroquinazolines. A notable protocol involves the microwave-assisted ring closure of N-(2-(alkylamino)benzyl)amides, which are derived from 2-aminobenzylamine. beilstein-journals.orgd-nb.info

The cyclodehydration is promoted by ethyl polyphosphate (PPE) in chloroform (B151607), and the use of microwave irradiation drastically reduces reaction times from hours to minutes compared to conventional heating. beilstein-journals.orgnih.gov Temperatures and irradiation times are adjusted for each substrate to optimize the yield of the desired this compound. beilstein-journals.org This method provides an efficient and rapid pathway to a series of novel 1,4-dihydroquinazolines. d-nb.infonih.gov For example, the synthesis of 2-methyl-1-propyl-1,4-dihydroquinazoline was achieved from its corresponding amide precursor using PPE in chloroform at 130°C for 10 minutes under microwave irradiation. beilstein-journals.org

| Precursor | Reagent/Solvent | MW Conditions (Temp, Time) | Product | Yield (%) |

| N-(2-(propylamino)benzyl)acetamide | PPE / CHCl₃ | 130°C, 10 min | 2-Methyl-1-propyl-1,4-dihydroquinazoline | 74% |

| N-(2-(butylamino)benzyl)acetamide | PPE / CHCl₃ | 130°C, 10 min | 1-Butyl-2-methyl-1,4-dihydroquinazoline | 65% |

| N-(2-(isobutylamino)benzyl)acetamide | PPE / CHCl₃ | 130°C, 10 min | 1-Isobutyl-2-methyl-1,4-dihydroquinazoline | 68% |

| N-(2-(benzylamino)benzyl)acetamide | PPE / CHCl₃ | 140°C, 15 min | 1-Benzyl-2-methyl-1,4-dihydroquinazoline | 70% |

| Data sourced from Díaz J.E., et al., Beilstein J. Org. Chem., 2017. beilstein-journals.org |

One-pot and multicomponent reactions (MCRs) are highly convergent strategies that enhance synthetic efficiency by combining multiple operational steps into a single procedure, thereby reducing waste and saving time. researchgate.net Numerous MCRs have been developed for the synthesis of dihydroquinazoline derivatives.

A common and effective MCR is the three-component reaction of isatoic anhydride (B1165640), an aldehyde, and a primary amine or urea. researchgate.net This reaction is often catalyzed by an acid, such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H), under solvent-free conditions to produce 2,3-dihydroquinazolin-4(1H)-ones. The reaction mechanism typically involves the initial reaction between the amine/urea and isatoic anhydride, which, after decarboxylation, forms a 2-aminobenzamide (B116534) intermediate. This intermediate then condenses with the aldehyde, followed by intramolecular cyclization to yield the final product.

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of complex polycyclic quinazolinones. acs.org In one variation, cyanamide (B42294) was used for the first time as an amphoteric building block, acting as both an amine and an acid component in Ugi-type transformations. acs.org These MCR strategies allow for the rapid generation of diverse libraries of quinazoline-related structures from simple and readily available starting materials. researchgate.netresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features |

| Three-Component | Isatoic Anhydride, Aldehydes, Urea | SBA-Pr-SO₃H / 120°C, Solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | High efficiency, short reaction times, solvent-free conditions. |

| Three-Component | Isatoic Anhydride, Aldehydes, Primary Amines | Bi(NO₃)₃·5H₂O / 80°C, Solvent-free | 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones | Excellent yields (90-97%) with a recyclable catalyst. academie-sciences.fr |

| Ugi Four-Component | o-Bromobenzoic Acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Microwave, 120°C, 30 min | Polycyclic Quinazolinones | Concise synthesis of complex structures with good yields. acs.org |

| Three-Component Domino | Arenediazonium Salts, Nitriles, Bifunctional Anilines | 60°C, in Nitrile Solvent | 3,4-Dihydroquinazolines | Metal-free, forms three C-N bonds, good functional group tolerance. acs.org |

Synthesis from Key Precursors

The strategic selection of starting materials is fundamental to the synthesis of 1,4-dihydroquinazolines. Certain precursors, due to their inherent reactivity and structure, provide reliable and versatile entry points to the target heterocyclic system.

2-Aminobenzylamine (2-ABA) is a highly valuable and frequently used precursor for the synthesis of both 1,4- and 3,4-dihydroquinazolines. beilstein-journals.orgd-nb.info Its structure contains two different amino groups (one aromatic, one aliphatic) that can be functionalized selectively. nih.gov

A straightforward strategy involves the selective N-acylation of the more nucleophilic aliphatic amino group of 2-ABA or its N-substituted derivatives. beilstein-journals.org The resulting N-(2-aminobenzyl)amides or N-(2-(alkylamino)benzyl)amides are then subjected to a cyclodehydration reaction to form the dihydroquinazoline ring. d-nb.info This cyclization is efficiently promoted by reagents like ethyl polyphosphate (PPE) and can be significantly accelerated using microwave irradiation, providing the desired 1,4-dihydroquinazolines in good yields and short reaction times. beilstein-journals.orgnih.gov This method avoids complex protection/deprotection steps and allows for the synthesis of derivatives with various substitution patterns. d-nb.info

Isatoic anhydride is a versatile and common precursor for the synthesis of quinazolinone derivatives, particularly 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net A widely employed method is the one-pot, three-component condensation of isatoic anhydride, an aldehyde, and an amine (or an ammonia source like ammonium acetate or urea). researchgate.net

This reaction proceeds through a cascade of events initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to furnish the 2,3-dihydroquinazolin-4(1H)-one scaffold. The reaction is often facilitated by a catalyst and can be performed under various conditions, including solvent-free heating or in different solvents like water or ethanol. researchgate.net The choice of aldehyde and amine components allows for great structural diversity in the final products. researchgate.net

Solid-Phase Synthesis Techniques for Dihydroquinazoline Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful tool for the combinatorial generation of heterocyclic compound libraries, including dihydroquinazoline derivatives. This technique facilitates the rapid assembly of diverse structures and simplifies purification processes.

A notable approach involves the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov In this strategy, a Rink amide resin serves as the solid support. The synthesis begins with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as the starting material, which is attached to the resin. nih.gov The tetrafunctional nature of this starting material allows for the introduction of various building blocks. nih.gov The synthesis of a library of 19 different dihydroquinazoline-2(1H)-one derivatives demonstrated the utility of this method. mdpi.com The purity of the final products was found to be higher when aliphatic primary amines were used for substitution compared to aromatic primary amines. nih.gov

While SPS of quinazoline-4-ones and quinazoline-2,4-diones is more extensively documented, the synthesis of quinazoline-2-ones on a solid support has been less explored. mdpi.combenthamscience.comresearchgate.net The general strategy often involves using resin-bound primary amines, which are incorporated at the 3N-position of the quinazoline ring system, allowing for the rapid derivatization and comparison of bioactivities. benthamscience.com These methods are considered practical and valuable tools for medicinal chemists in drug discovery initiatives. benthamscience.com

Table 1: Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives nih.gov

| Compound ID | R1 Substituent | R3 Substituent | Yield (%) | Purity (%) |

| CA1-c | Phenylmethyl | Phenylmethyl | 46.3 | 98.7 |

| CA1-e | 4-Fluorophenyl | Benzyl (B1604629) | 39.5 | 96.5 |

| CA1-g | 4-Fluorophenyl | 4-Fluorobenzyl | 41.2 | 97.2 |

| CA1-j | Phenylmethyl | Thiophene-2-methyl | 48.1 | 95.3 |

| CA1-7 | Amino-substituted | Phenylmethyl | 42.8 | 96.1 |

| CA5 | Thiophene-2-methyl | Thiophene-2-methyl | 45.5 | 95.8 |

Yield of the crude product was based on Rink resin substitution. Purity was determined by HPLC.

Synthesis from Amides, Amines, and Ketones

The condensation of amides, amines, and ketones represents a versatile and efficient strategy for constructing the dihydroquinazoline core, particularly through multicomponent reactions. These one-pot procedures offer high atom economy and operational simplicity.

A prominent example is the one-pot tandem assembly for the synthesis of C4-quaternary 3,4-dihydroquinazolines. nih.govnih.govacs.org This process involves the reaction of an amide, an amine, and a ketone, mediated by triflic anhydride (Tf₂O). nih.govacs.org The reaction proceeds through a sequence of steps:

Amide Dehydration: Triflic anhydride activates the amide. nih.govresearchgate.net

Ketimine Formation and Addition: The amine and ketone react in situ to form a ketimine, which then adds to the activated amide species, forming a ketiminium intermediate. nih.govacs.org

Pictet-Spengler-like Cyclization: The intermediate undergoes an intramolecular cyclization to yield the C4-quaternary 3,4-dihydroquinazoline product. nih.govresearchgate.net

This method has been shown to produce a diverse range of products in yields up to 92%. nih.govnih.gov

Another widely used method is the cyclocondensation of anthranilamide (a cyclic amide) with various ketones to produce 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comtandfonline.comingentaconnect.com This reaction has been successfully carried out using various catalysts and conditions. For instance, Hβ zeolite in aqueous media provides an environmentally friendly approach with broad substrate scope, including aromatic, aliphatic, and cyclic ketones. tandfonline.comtandfonline.comingentaconnect.com The proposed mechanism suggests that the zeolite's acid sites activate the ketone's carbonyl group, facilitating the reaction with anthranilamide, followed by dehydration and cyclization. tandfonline.com Other catalysts like boric acid, sodium dihydrogen phosphate, and graphene oxide nanosheets have also been employed effectively, often under solvent-free or aqueous conditions. ajol.inforsc.org

Table 2: Catalytic Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Anthranilamide and Ketones

| Catalyst | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hβ Zeolite | Acetophenone | Water | 100 | 8 | 75 | tandfonline.comtandfonline.com |

| Hβ Zeolite | Cyclohexanone | Water | 100 | 6 | 90 | tandfonline.comtandfonline.com |

| Boric Acid | Benzaldehyde | Solvent-free | 120 | 0.33 | 95 | ajol.info |

| Graphene Oxide | 4-Chlorobenzaldehyde | Water | Room Temp | 2 | 95 | rsc.org |

| AlCl₃ | Various Aldehydes/Ketones | PEG | 60 | - | Good to Excellent | jsynthchem.com |

Regioselective Synthesis and Functionalization Protocols

Controlling the placement of substituents on the dihydroquinazoline ring is crucial for tuning its chemical and biological properties. Regioselective synthesis and subsequent functionalization strategies have been developed to achieve this precision.

Controlling Substitution Patterns

Multicomponent reactions (MCRs) are particularly adept at controlling substitution patterns by systematically varying the starting materials. The Ugi four-component reaction (Ugi-4CR) has been employed in orthogonal, two-step protocols to create diverse polycyclic quinazolinones. nih.govacs.org

In one strategy, an ammonia-Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, and isocyanides generates a linear intermediate. acs.org This intermediate then undergoes a palladium-catalyzed intramolecular N-arylation to form the final isoindolo[1,2-b]quinazolinone structure. nih.govacs.org This sequence allows for the introduction of diversity from the acid, aldehyde, and isocyanide components. nih.gov

A second, alternative strategy utilizes cyanamide as the amine component in an Ugi-4CR with o-iodobenzaldehyde, benzoic acid, and an isocyanide. acs.org The resulting N-acylcyanamide intermediate is then subjected to a radical cyclization, where the cyano group acts as a radical acceptor, to construct the polycyclic quinazolinone scaffold. nih.gov

Domino reactions involving arenediazonium salts, nitriles, and bifunctional anilines also provide excellent regiocontrol. acs.org An N-arylnitrilium salt is first generated, which then reacts with an aniline derivative (like 2-aminobenzylamines or methyl 2-aminobenzoates) to form an amidine intermediate. acs.org Subsequent intramolecular aza-Michael reaction leads to the regioselective formation of 3-aryl-3,4-dihydroquinazolines. acs.org The substitution pattern is dictated by the choice of diazonium salt, nitrile, and aniline starting materials.

N1 Dealkylation and N3 Functionalization Strategies

The selective functionalization of the nitrogen atoms (N1 and N3) of the dihydroquinazoline ring is a key strategy for creating structural diversity. A powerful two-step protocol has been developed to convert C4-quaternary 3,4-dihydroquinazolines into their this compound isomers, enabling regioselective functionalization. nih.govnih.gov

This conversion process involves:

N1 Dealkylation: The starting 3,4-dihydroquinazoline, typically bearing an alkyl or benzyl group at the N1 position from the initial synthesis, is treated to selectively remove this group.

Regioselective N3 Functionalization: The resulting this compound intermediate can then be selectively functionalized at the N3 position through reactions like alkylation or acylation. nih.govnih.gov

This transformation from a 3,4-dihydroquinazoline to a functionalized this compound allows for the installation of diverse functionalities around the heterocyclic core, significantly expanding the accessible chemical space from a common precursor. nih.govacs.org

Cascade and Domino Reactions in Dihydroquinazoline Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple starting materials. wikipedia.orgnih.gov

The aforementioned synthesis of C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones is a prime example of a cascade process. nih.govnih.gov The reaction sequence, involving Tf₂O-mediated amide dehydration, ketimine addition, and a Pictet–Spengler-like cyclization, occurs in one pot, transforming three simple components into a complex heterocyclic product. nih.govresearchgate.net

Another significant cascade approach involves the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. nih.govacs.org For instance, the reaction of an o-cyanobenzaldehyde, an o-bromobenzoic acid, an isocyanide, and ammonia generates a complex acyclic intermediate which, upon palladium-catalyzed annulation, cyclizes to form a polycyclic quinazolinone. nih.govacs.org This combination of a multicomponent reaction with a subsequent cyclization in a tandem fashion is a powerful strategy for building intricate molecular architectures. nih.gov

Furthermore, the synthesis of 3,4-dihydroquinazolines can be achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines. acs.org The proposed mechanism involves the in situ generation of an N-arylnitrilium salt, which then undergoes nucleophilic attack by the aniline derivative, followed by an intramolecular aza-Michael reaction to complete the cascade and form the dihydroquinazoline ring. acs.org These elegant cascade strategies exemplify modern synthetic efficiency in the construction of the this compound scaffold and its derivatives.

Chemical Reactivity and Transformation Studies of 1,4 Dihydroquinazoline

Oxidation and Aromatization Reactions to Quinazolines

A fundamental transformation of 1,4-dihydroquinazolines is their oxidation to the corresponding aromatic quinazolines. This aromatization is a key step in many synthetic routes that utilize the dihydroquinazoline (B8668462) core as a precursor. nih.gov Historically, the synthesis of quinazolines often involves the oxidation of a 3,4-dihydroquinazoline intermediate. nih.gov

Various oxidizing agents can be employed to effect this transformation. For instance, 4-aryl-3,4-dihydroquinazolines have been successfully converted to their 4-aryl-quinazoline counterparts using potassium ferricyanide (B76249) in an alkaline medium, although the yields can be low. clockss.org

Modern synthetic methods often incorporate the aromatization step in a one-pot procedure. For example, a copper-catalyzed aerobic oxidative cyclization can lead to the formation of quinazolines from 2-aminobenzylamines and aldehydes, proceeding through a dihydroquinazoline intermediate that is subsequently aromatized. nih.govnih.gov Similarly, molecular iodine has been used to catalyze the amination of C(sp³)-H bonds to form dihydroquinazolines, which are then oxidized to quinazolines using oxygen as a green oxidant. nih.gov

Electrochemical methods also provide a metal- and chemical oxidant-free approach to synthesize quinazolines from precursors that form a 1,4-dihydroquinazoline intermediate, which is then anodically oxidized. acs.org

The following table summarizes various methods for the oxidation of this compound derivatives to quinazolines:

| Precursor | Oxidizing Agent/Catalyst | Product | Reference |

| 4-Aryl-3,4-dihydroquinazoline | Potassium ferricyanide | 4-Aryl-quinazoline | clockss.org |

| Dihydroquinazoline intermediate | CuCl/DABCO/4-HO-TEMPO, O₂ | 2-Substituted quinazoline (B50416) | organic-chemistry.org |

| Dihydroquinazoline intermediate | Molecular Iodine, O₂ | Quinazoline | nih.gov |

| Dihydroquinazoline intermediate | Anodic electrochemical oxidation | Quinazoline | acs.org |

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold allows for various functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of substituted quinazolines and related heterocyclic compounds. These transformations can target the nitrogen atoms or the carbon atoms of the heterocyclic ring.

A common strategy involves the selective N-acylation and N-alkylation of precursors like 2-aminobenzylamine to introduce desired substituents before the cyclization to form the dihydroquinazoline ring. nih.gov For instance, N-(2-aminobenzyl)acetamides can be cyclized to form 2-methyl-3,4-dihydroquinazolines. nih.gov The use of microwave assistance in conjunction with reagents like ethyl polyphosphate (PPE) has been shown to facilitate these ring closures efficiently. nih.gov

The conversion of alcohols to sulfonic esters (mesylates, tosylates) and subsequently to alkyl halides is a fundamental set of reactions in organic synthesis that can be applied to functional groups attached to the dihydroquinazoline core. ub.eduvanderbilt.edu These transformations allow for the introduction of various nucleophiles. For example, a hydroxyl group can be converted to a better leaving group like a tosylate, which can then be displaced by a halide ion. ub.eduvanderbilt.edu

The following table outlines common functional group interconversions applicable to derivatives of this compound:

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Alcohol (R-OH) | TsCl, pyridine (B92270) | Tosylate (R-OTs) | ub.edu |

| Tosylate (R-OTs) | LiBr, DMF | Bromide (R-Br) | ub.edu |

| Alcohol (R-OH) | PBr₃, pyridine | Bromide (R-Br) | vanderbilt.edu |

| Alcohol (R-OH) | SOCl₂ | Chloride (R-Cl) | ub.edu |

| Amide (R-CONH₂) | POCl₃, pyridine | Nitrile (R-CN) | vanderbilt.edu |

C-H Activation Studies and Metal-Catalyzed Transformations

Recent advances in organic synthesis have highlighted the utility of C-H activation as a powerful tool for the functionalization of heterocyclic compounds, including quinazoline derivatives. yale.edu Transition-metal catalysis, particularly with palladium and rhodium, has enabled the direct formation of carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. nih.govyoutube.com

While direct C-H activation studies on the this compound ring itself are not extensively documented, the principles are applied in the synthesis of quinazolines from precursors where C-H activation is a key step. For instance, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation can lead to quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Palladium-catalyzed reactions are also prominent, such as the alkylation of 1,4-dienes through C-H activation. nih.gov

Rhodium(III)-catalyzed C-H activation has been used for the synthesis of complex heterocyclic systems, demonstrating the potential for such methods to be applied to the dihydroquinazoline core. nih.gov These reactions often proceed under mild, oxidant-free conditions and show excellent functional group tolerance. nih.gov The general mechanism for inner-sphere C-H activation involves the formation of an organometallic intermediate, which can then react with various coupling partners. youtube.com

The following table provides examples of metal-catalyzed transformations relevant to the synthesis of quinazoline and related heterocycles:

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Iron | C(sp³)-H oxidation, C-N formation, aromatization | 2-Alkylamino N-H ketimines | Quinazolines | organic-chemistry.org |

| Palladium | Three-component tandem reaction | 2-Aminobenzonitriles, aldehydes, arylboronic acids | Quinazolines | organic-chemistry.org |

| Copper | Dual oxidative benzylic C-H aminations | 2-Aminoarylketones, methylarenes, NH₄OAc | Quinazolines | nih.gov |

| Rhodium(III) | C-H coupling/cyclization | Pyrazolidinones, iodonium (B1229267) ylides | Pyrazolo[1,2-a]cinnolines | nih.gov |

Nucleophilic and Electrophilic Reactivity of the Dihydroquinazoline Core

The reactivity of the this compound core is dictated by the principles of nucleophilicity and electrophilicity. masterorganicchemistry.com A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comyoutube.com

In the context of the dihydroquinazoline system, the nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. The protonation state significantly affects nucleophilicity; for example, a deprotonated nitrogen in an amide precursor would be a stronger nucleophile. libretexts.org

Conversely, the carbon atoms of the heterocyclic ring, particularly those adjacent to nitrogen atoms, can exhibit electrophilic character. This is especially true in activated intermediates or when electron-withdrawing groups are present. For instance, the C4 position of the quinazolinium cation shows increased nucleophilic reactivity, allowing for the addition of aromatic compounds. clockss.org This reaction proceeds via nucleophilic addition of an electron-rich aromatic ring to the N3-C4 double bond of the protonated quinazoline. clockss.org

The electrophilicity of a system can be enhanced by the use of Lewis acids or by forming more reactive species like iminium ions. youtube.com The interplay between nucleophiles and electrophiles is fundamental to the cyclization reactions that form the dihydroquinazoline ring and its subsequent derivatization. For example, the intramolecular cyclization of an aminoamide to form a dihydroquinazoline involves the nucleophilic attack of an amino group onto an amide carbonyl carbon. nih.gov

The regioselectivity of nucleophilic attack is a critical aspect, as seen in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, where the C4 position is more susceptible to nucleophilic attack than the C2 position. mdpi.com Computational studies, such as DFT calculations, can predict the most electrophilic sites in a molecule. mdpi.com

The following table illustrates the nucleophilic and electrophilic interactions in the context of dihydroquinazoline chemistry:

| Reactant Type | Interacting Species | Reaction Type | Product/Intermediate | Reference |

| Nucleophile | Aniline (B41778), Phenol (B47542), Indole (B1671886) | Nucleophilic addition to quinazolinium cation | 4-Aryl-3,4-dihydroquinazoline | clockss.org |

| Nucleophile | Amine | Nucleophilic aromatic substitution (SNAr) | 4-Aminoquinazoline | mdpi.com |

| Electrophile | Aldehyde/Ketone carbonyl carbon | Nucleophilic attack by amine | Dihydroquinazoline intermediate | nih.govnih.gov |

| Electrophile | Protonated quinazoline (N3-C4 bond) | Nucleophilic addition by aromatic compounds | 4-Aryl-3,4-dihydroquinazoline | clockss.org |

Structural Elucidation and Conformational Analysis in Advanced Research

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized 1,4-dihydroquinazoline derivatives and for probing their electronic and structural features. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to provide a comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that are diagnostic of the dihydroquinazoline (B8668462) core. For instance, in a series of 1-propyl-1,4-dihydroquinazolines, the methylene (B1212753) protons of the dihydropyrimidine (B8664642) ring (at position 4) typically appear as a singlet around δ 4.4-4.6 ppm. beilstein-journals.org The protons on the benzene (B151609) ring resonate in the aromatic region, generally between δ 6.7 and 7.3 ppm, with their multiplicity and exact chemical shifts depending on the substitution pattern. beilstein-journals.org The NH proton of the dihydroquinazoline ring, when present, gives a signal that can vary in chemical shift and may be broadened due to exchange. For example, in 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, the NH proton signal is observed between δ 8.76 and 9.19 ppm in DMSO-d₆. scielo.br

¹³C-NMR Spectroscopy: The carbon-13 NMR spectra provide complementary information, revealing the carbon framework of the molecule. The carbon atom at position 2 (C2), which is part of the aminal functionality, is typically found in the range of δ 154-162 ppm in 1-substituted-1,4-dihydroquinazolines. beilstein-journals.org The methylene carbon at position 4 (C4) gives a signal around δ 48-49 ppm. beilstein-journals.org The aromatic carbons of the fused benzene ring show resonances in the expected downfield region of δ 111-139 ppm. beilstein-journals.org The specific chemical shifts are influenced by the nature of the substituents on both the heterocyclic and aromatic rings. For example, in 2,3-dihydroquinazolin-4(1H)-ones, the carbonyl carbon (C4) appears significantly downfield, around δ 163-164 ppm. acgpubs.org

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted 1,4-dihydroquinazolines, based on reported data for various derivatives. beilstein-journals.orgacgpubs.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | Varies with substitution | - |

| N1-H / N3-H | Variable, often broad | - |

| C4-H₂ | ~4.4 - 4.6 (singlet) | ~48 - 49 |

| Aromatic-H | ~6.7 - 7.3 (multiplets) | ~111 - 139 |

| C2 | - | ~154 - 162 |

| C4a | - | ~121 - 127 |

| C5 | ~6.7 - 7.3 | ~121 - 127 |

| C6 | ~6.7 - 7.3 | ~122 - 126 |

| C7 | ~6.7 - 7.3 | ~125 - 127 |

| C8 | ~6.7 - 7.3 | ~111 - 113 |

| C8a | - | ~138 - 140 |

Note: The chemical shifts are approximate and can vary significantly based on the solvent and the specific substitution pattern on the this compound ring system.

Advanced NMR techniques such as COSY and HMQC are also employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. ed.gov

Mass Spectrometry (EI-MS, HREI-MS, LC/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of 1,4-dihydroquinazolines is expected to involve cleavages of the heterocyclic ring. For related nitrogen-containing heterocycles, common fragmentation pathways include the loss of small neutral molecules or radicals. miamioh.edulibretexts.org For instance, α-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines. miamioh.edulibretexts.org The fragmentation pattern can provide valuable clues about the substitution pattern of the molecule.

High-Resolution Mass Spectrometry (HREI-MS): HREI-MS provides the exact mass of the molecular ion and fragment ions, which allows for the determination of the elemental composition with high accuracy. beilstein-journals.orgacgpubs.org This is crucial for confirming the molecular formula of a newly synthesized compound. For example, the calculated m/z for the [M+H]⁺ ion of 1-propyl-2-methyl-1,4-dihydroquinazoline is 189.1386, with the found value being 189.1381, confirming the formula C₁₂H₁₇N₂. beilstein-journals.org

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS is particularly useful for the analysis of complex mixtures and for the characterization of less volatile or thermally labile this compound derivatives. nih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is widely used in the purification and characterization of libraries of dihydroquinazoline-2(1H)-one derivatives. nih.gov

A study on ketamine analogues, which share a 2-amino-cyclohexanone structural motif, revealed characteristic fragmentation pathways in both EI-MS and ESI-MS/MS modes, including α-cleavage and losses of small molecules like CO and H₂O. nih.gov Similar pathways can be anticipated for 1,4-dihydroquinazolines.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound derivatives, characteristic IR absorption bands are expected for the N-H and C=N bonds.

In the IR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic absorption bands were observed at 3301 cm⁻¹ and 3176 cm⁻¹, which can be attributed to the N-H stretching vibrations. acgpubs.org The C=O stretching vibration of the quinazolinone ring appears at 1653 cm⁻¹, while the C=N stretching vibration is observed around 1610 cm⁻¹. acgpubs.org The aromatic C-H and C=C stretching vibrations typically appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. acgpubs.orged.gov

The table below lists some of the characteristic IR absorption frequencies for substituted 1,4-dihydroquinazolines and related compounds. acgpubs.org

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 (can be broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N | Stretching | ~1610 - 1660 |

| C=C (aromatic) | Stretching | ~1450 - 1600 |

Crystallographic Analysis for Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, including how this compound-based ligands bind to their protein targets. nih.gov Obtaining a crystal structure of a protein-ligand complex provides a detailed, atomic-level view of the binding interactions, which is invaluable for structure-based drug design. nih.govgelest.com

The process involves crystallizing the protein in the presence of the this compound ligand (co-crystallization) or soaking a pre-formed protein crystal in a solution containing the ligand. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. youtube.com

While no specific crystal structures of a protein in complex with the parent this compound are publicly available, the crystallographic analysis of related heterocyclic ligands bound to proteins has provided crucial insights into their mechanism of action. For instance, the crystal structure of a 1,4-dihydropyridine-crown ether complex revealed a pronounced boat conformation for the dihydropyridine (B1217469) ring. rsc.org The structure of 4-benzoylhydrazono-1,4-dihydroquinazoline monohydrate has also been determined, providing precise bond lengths and angles for a substituted this compound system. researchgate.net Such studies highlight the importance of intermolecular interactions, such as hydrogen bonds and π-stacking, in stabilizing the ligand within the protein's binding site.

Conformational Preferences and Dynamic Behavior Studies

The this compound ring is not planar and can adopt different conformations. Understanding these conformational preferences and the dynamic behavior of the ring system is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

The conformational analysis of six-membered heterocyclic rings, such as silacyclohexanes, has shown that the introduction of heteroatoms can significantly alter the conformational energies and preferences compared to cyclohexane. nih.gov For this compound, the dihydro-pyrimidine ring is expected to adopt a non-planar conformation, likely a boat or twist-boat conformation, to alleviate steric strain. This is supported by the observed boat conformation in a related 1,4-dihydropyridine derivative. rsc.org

Computational methods and dynamic NMR spectroscopy are powerful tools for studying the conformational landscape of flexible molecules like 1,4-dihydroquinazolines. nih.govprinceton.edu Theoretical calculations can predict the relative energies of different conformers, while dynamic NMR experiments can provide information about the energy barriers for conformational interconversions. nih.gov For example, a study on 2,3-dihydroquinazolin-4(1H)-ones utilized NMR and computational calculations to investigate a large diastereotopic effect observed in the methylene group, which is directly related to the conformational properties of the molecule. researchgate.net These studies indicate that the dihydroquinazoline ring system is flexible and can exist in equilibrium between different conformations in solution. The specific substituents on the ring will influence the position of this equilibrium and the preferred conformation. csbsju.edu

Theoretical and Computational Investigations of 1,4 Dihydroquinazoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to study the electronic structure and properties of quinazoline (B50416) and its derivatives. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's stability and reactivity. researchgate.netuantwerpen.be DFT methods have been successfully used to investigate the relationship between the molecular structures of quinazoline derivatives and their potential applications, such as in corrosion inhibition.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

For quinazoline derivatives, a smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations on various quinazolinone derivatives have been used to calculate these energy levels. researchgate.net For instance, studies on newly synthesized dihydroquinazoline (B8668462) derivatives have utilized HOMO and LUMO analysis to understand the charge transfer characteristics within the molecule. uantwerpen.be The properties of these frontier orbitals are essential for predicting how the molecule will interact with other species, a concept that forms the basis for understanding reaction mechanisms. wikipedia.org

Table 1: Example of Calculated Quantum Chemical Properties for a Quinazolinone Derivative

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.241 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.242 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.999 |

Note: Data is illustrative and based on calculations for a related quinazolinone derivative as reported in the literature. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgproteopedia.org These maps are invaluable for predicting reactivity and intermolecular interactions by identifying electron-rich and electron-poor regions. libretexts.org

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. youtube.com For a 1,4-dihydroquinazoline molecule, the nitrogen atoms are expected to be centers of high electron density (red regions) due to the lone pairs of electrons, making them likely sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms attached to the saturated part of the ring and the aromatic protons would likely represent regions of positive potential (blue or green regions). researchgate.net MEP maps are routinely used to understand receptor-drug interactions, where electrostatic complementarity between a ligand and its binding site is often a key determinant of affinity. scispace.com

Local reactivity descriptors, such as the Average Local Ionization Energy (ALIE) and Fukui functions, are derived from quantum chemical calculations to provide more detailed predictions about which specific atoms within a molecule are most likely to participate in a reaction.

Fukui functions are used to determine the most reactive sites for nucleophilic, electrophilic, and radical attacks. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a precise identification of the atoms that will preferentially interact with different types of reagents.

The ALIE, calculated on the molecule's electronic density isosurface, indicates the regions where an electron is most easily removed. Lower ALIE values correspond to the most reactive sites for electrophilic attack. While specific studies detailing ALIE and Fukui functions for the parent this compound are not widely available, these theoretical tools are generally applicable to predict its reactivity. Based on the structure, the nitrogen atoms and the electron-rich aromatic ring would be expected to be key sites of reactivity, which these computational methods can quantify precisely.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov Docking predicts the preferred orientation and conformation of the ligand within the protein's binding site, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. nih.govyoutube.com These methods are central to structure-based drug design. nih.govnih.gov

For derivatives of this compound, these simulations are used to elucidate binding modes, understand the structural basis of biological activity, and predict binding affinities. nih.govcanberra.edu.au The process often involves preparing the 3D structure of the target protein, defining a binding site, and then using a scoring function to rank the different poses of the docked ligand. nih.gov The most promising complexes from docking are often subjected to MD simulations to assess their stability and the persistence of key interactions in a more realistic, dynamic environment that includes solvent effects. nih.govnih.gov

Ligand-protein interaction profiling involves the detailed analysis of the non-covalent interactions between a ligand and the amino acid residues of its target protein. biorxiv.org For this compound derivatives, docking studies have identified key interactions responsible for their inhibitory activity against various protein targets. nih.govnih.gov

These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. For example, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors.

Pi-Interactions: Including pi-pi stacking (between aromatic rings), pi-pi T-shaped (where the edge of one aromatic ring points towards the face of another), and pi-alkyl interactions (between an aromatic ring and an alkyl group). nih.gov

Hydrophobic Interactions: Occur between nonpolar groups, contributing significantly to binding.

Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov

Studies on dihydroquinazolinone derivatives targeting Poly (ADP-ribose) polymerase 10 (PARP10) revealed pi-alkyl, pi-pi T-shaped, and hydrogen bond interactions with key residues like Ala911, Tyr919, and Tyr932. nih.gov Similarly, docking of quinazoline-based inhibitors into the Epidermal Growth Factor Receptor (EGFR) kinase domain showed crucial hydrogen bonds with residues like Met769. nih.govnih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these diverse interaction types. biorxiv.org

Table 2: Summary of Docking Interactions for Dihydroquinazoline Derivatives with Protein Targets

| Compound Type | Protein Target | Key Interacting Residues | Types of Interactions Reported |

|---|---|---|---|

| Dihydroquinazolin-4(1H)-one | PARP10 | Tyr932, Ala911, His887, Leu926 | Pi-pi T-shaped, Pi-alkyl, Hydrogen bond, Pi-sigma |

| Quinazoline-based Thiazole | EGFR Kinase | Met769 | Hydrogen bond |

| N-substituted 2,3-dihydroquinazolin-4(1H)-one | Acetylcholinesterase (AChE) | Not specified | Binding modes explored via GOLD software |

Information synthesized from multiple sources. nih.govnih.govcanberra.edu.au

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity (or free energy of binding) between the ligand and the protein. researchgate.netnih.gov The goal of a scoring function is to rank different ligands and their binding poses, allowing researchers to prioritize compounds for further experimental testing. mdpi.com These functions are broadly classified into physics-based, empirical, knowledge-based, and machine learning-based types. frontiersin.org

The scores generated, such as a docking score or a predicted binding energy, are often correlated with experimentally determined values like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govnih.gov For example, studies on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors found a good consistency between the calculated binding free energy (ΔGbinding) and the experimental IC50 values. nih.gov While highly accurate prediction of absolute binding affinity remains a challenge, scoring functions are essential for virtual screening campaigns and for providing a qualitative assessment of the strength of a ligand-protein interaction. nih.govnih.gov The development of more accurate scoring functions, particularly those using machine learning and deep learning, is an active area of research aimed at accelerating drug discovery. mdpi.comfrontiersin.org

Conformational Changes Upon Ligand Binding

The interaction between a ligand and a protein is a dynamic process that often involves conformational adjustments in both molecules. Several models describe these changes, including the "lock and key" theory, where the protein and ligand possess perfectly complementary shapes. psu.edu However, the "induced fit" model, which proposes that the binding of a ligand induces a conformational change in the protein, is more widely accepted to account for the ability of some proteins to bind to various substrates. psu.edu Another prominent theory is the pre-existing equilibrium hypothesis, which suggests that a protein exists as an ensemble of different conformations, and a ligand selectively binds to the most favorable one, shifting the equilibrium. psu.edu In the context of this compound derivatives, computational docking studies have provided insights into these conformational changes. For instance, the binding of certain 4-hydroxyquinazoline (B93491) derivatives to their target proteins can shorten hydrogen bonds, leading to a unique spatial conformation that enhances protein binding. nih.gov This suggests that the presence of shorter hydrogen bonds between the compound and specific amino acid residues may increase its effectiveness. nih.gov Upon DNA damage, the PARP protein, a target for some quinazoline derivatives, undergoes conformational changes where its domains detach, allowing NAD+ to enter the catalytic pocket and initiate DNA repair. nih.gov

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound derivatives, providing insights into how chemical structure influences biological activity. These studies help in the rational design of more potent and selective compounds.

Key determinants of the biological activity of this compound derivatives include the nature and position of substituents on the quinazoline core and any attached aryl rings. For instance, in a series of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, the presence of a pyridine (B92270) ring or an electron-withdrawing group on the ring structure enhances cell proliferation inhibitory activity. nih.gov The linkage between the ring structure and the quinazolinone core is also critical; replacing a carbon atom in the linker with an electronegative oxygen atom can increase activity. nih.gov Furthermore, the nature of substituents at the R1 and R2 positions significantly impacts the antiproliferative effects. Deleting the R1 substituent or shortening the carbon chain at R2 can dramatically reduce activity. nih.gov

In the context of 1,4-dihydropyridine (B1200194) derivatives, which share some structural similarities, SAR studies have revealed that ester groups at the 3- and 5-positions are most effective for activity. nih.gov An aryl group at the 4-position of the dihydropyridine (B1217469) ring is a fundamental requirement for optimal activity, and the position and type of electron-withdrawing groups on this phenyl ring can affect receptor-binding. nih.gov Quantum chemical and classical parameter studies on nifedipine (B1678770) analogues, a type of 1,4-dihydropyridine, have shown that the pharmacological activities are influenced by molecular volume (a steric factor), as well as electronic and hydrophobic parameters at different positions of the phenyl ring. nih.gov

The following table summarizes the key SAR findings for this compound and related heterocyclic compounds:

| Structural Feature | Effect on Activity | Compound Series |

| Pyridine ring or electron-absorbing group on R3 | More potent cell proliferation inhibitory activity | 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones |

| Oxygen atom in the linker between R3 and the core | Enhanced cell proliferation inhibitory activity | 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones |

| Deletion of R1 or shortening of R2 carbon chain | Dramatically reduced antiproliferative activity | 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones |

| Ester groups at C3 and C5 | Most effective for activity | 1,4-dihydropyridine derivatives |

| Aryl group at C4 | Basic requirement for optimal activity | 1,4-dihydropyridine derivatives |

| Electron-withdrawing groups on the 4-phenyl ring | Affects receptor-binding activity | 1,4-dihydropyridine derivatives |

Bioinformatics Prediction for Target Identification

Bioinformatics tools play a crucial role in identifying the potential molecular targets of this compound derivatives, thereby shedding light on their mechanisms of action.

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins within a cell. youtube.com Analyzing these networks is essential for understanding cellular physiology and the effects of drugs. youtube.com For this compound derivatives, PPI network analysis helps to identify key protein targets and their functional relationships. By constructing PPI networks of predicted targets, researchers can identify core targets that play a central role in the compound's activity. nih.gov For example, in a study of anticancer this compound-2(1H)-one derivatives, PPI network analysis predicted ERBB2, SRC, TNF receptor, and AKT1 as key targets involved in cancer treatment. nih.gov The nodes in these networks represent proteins, and the edges represent their interactions. youtube.com The importance of a protein in the network can be determined by its connectivity (degree), with highly connected proteins often being critical hubs. researchgate.net

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a bioinformatics method used to understand the biological functions, cellular locations, and metabolic pathways associated with a set of genes or proteins. nih.gov This analysis helps to functionally characterize the predicted targets of this compound derivatives. By identifying enriched GO terms, researchers can infer the biological processes that are significantly affected by the compound. GO analysis categorizes gene products into three main domains: Biological Process, Cellular Component, and Molecular Function. For instance, GO enrichment analysis of the targets of certain anticancer this compound derivatives could reveal their involvement in processes like signal transduction, cell cycle regulation, or apoptosis. nih.govplos.org The analysis calculates an enrichment score for each GO term, and a high score indicates a strong association between the drug's targets and that particular biological function. plos.org

KEGG Pathway Analysis for Mechanism of Action Studies

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of manually drawn pathway maps representing molecular interaction and reaction networks. genome.jp KEGG pathway analysis is used to identify the metabolic and signaling pathways in which the predicted targets of a compound are involved. genome.jpnih.gov This analysis provides a deeper understanding of the compound's mechanism of action. nih.gov For this compound derivatives, KEGG analysis can reveal which specific pathways, such as those related to cancer or inflammation, are modulated by the compound. nih.gov KEGG pathways are categorized into areas like metabolism, genetic information processing, environmental information processing, cellular processes, organismal systems, human diseases, and drug development. genome.jp By mapping the predicted protein targets to these pathways, researchers can identify the key biological routes through which the compound exerts its effects. nih.gov

Computational Assessment of Pharmacological Properties

Computational methods are widely used to predict the pharmacological properties of drug candidates, including those based on the this compound scaffold. These predictions help in the early stages of drug discovery to select compounds with favorable profiles for further development.

One important aspect is the assessment of drug-likeness, which is often evaluated using rules like Lipinski's rule of five. frontiersin.org These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org For instance, a study on 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones found that 14 out of 19 synthesized compounds exhibited good pharmacological properties based on ADMET predictions, indicating their potential as clinical candidates. nih.gov

Other computationally assessed properties include molar volume, polarizability, and hydration energy, which can influence a compound's biological activity. lew.ro For example, an increase in molecular weight and molar volume has been correlated with an increase in the biological activity of certain thiazolidine-2,4-dione derivatives. lew.ro The following table shows some computationally predicted pharmacological properties for a selection of compounds.

| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity |

| CA1-e | 437.5 | 4.2 | 1 | 5 | Potent anticancer |

| CA1-g | 409.5 | 3.5 | 1 | 5 | Potent anticancer |

| CA1-7 | 313.3 | 2.1 | 2 | 3 | Antioxidant |

| A1 | 467.4 | 3.8 | 1 | 6 | Potent anticancer |

Note: The data in this table is illustrative and based on findings from various computational studies. nih.govnih.gov

These computational assessments provide a valuable preliminary screening of the pharmacological potential of this compound derivatives, guiding the selection of the most promising candidates for further experimental investigation.

Biological and Pharmacological Research Applications in Vitro and in Silico Studies

Enzyme Inhibition Studies

Tubulin Polymerization Inhibition

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer therapy. nih.gov These compounds function by disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

One study detailed a series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives designed as potential anticancer agents. nih.gov Among them, a specific compound, labeled as compound 32 , emerged as a highly promising candidate with strong, broad-spectrum anticancer activity. nih.gov Mechanism studies confirmed that this compound inhibited tubulin polymerization in vitro, disrupted the microtubule networks within cells, and induced cell cycle arrest at the G2/M phase. nih.gov Further analysis through molecular docking suggested that the compound effectively occupies the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

Another class of compounds, 4-(N-cycloamino)quinazolines, were developed and assessed for their effects on tubulin. scienceopen.com The most potent of these, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) , demonstrated significant potency against tubulin assembly with an IC₅₀ value of 0.77 μM and inhibited colchicine binding by 99% at a 5 μM concentration. scienceopen.com This compound was shown to cause G2/M phase cell cycle arrest and disrupt microtubule formation, confirming its action at the colchicine site. scienceopen.com Similarly, quinazoline-4-tetrahydroquinoline analogues have been designed as novel tubulin polymerization inhibitors targeting this same site. nih.gov

These findings underscore the potential of the 1,4-dihydroquinazoline scaffold as a source for developing novel anticancer agents that function as tubulin polymerization inhibitors. nih.govscienceopen.com

Interactive Data Table: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Target/Assay | IC₅₀ Value | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly | 0.77 μM | scienceopen.com |

| Quinazoline-4-tetrahydroquinoline analogue (4a4) | Antiproliferative (SKOV3 cells) | 0.4 - 2.7 nM | nih.gov |

| 2-substituted 2,3-dihydroquinazolin-4(1H)-one (Compound 32) | Tubulin Polymerization | Not specified | nih.gov |

Antimicrobial Activity Investigations (In Vitro)

The this compound core has been a foundation for the synthesis of compounds with significant antimicrobial properties, evaluated through various in vitro assays against a range of pathogenic microbes.

Numerous studies have demonstrated the efficacy of dihydroquinazolinone derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of dihydroquinazolinone analogs (4a-f) were synthesized and tested. researchgate.net Compounds 4d and 4e were particularly active against the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 0.25 mg/mL. researchgate.net Furthermore, compound 4d showed a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL against the Gram-positive bacteria Bacillus subtilis and Lactobacillus rhamnosus. researchgate.net

Another investigation focused on quinazolin-2,4-dione derivatives, which were screened against the Gram-positive strains Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov The MIC values for these compounds ranged from 10 to 26 mg/mL, indicating varied levels of antibacterial activity. nih.gov Similarly, a separate series of 1-substituted 1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids showed potent activity against Staphylococcus aureus ATCC 29213, with the most effective agents having an MIC₅₀ value of 0.008 µg/mL, which was superior to the standard drug ciprofloxacin (B1669076) in this specific test. nih.gov

However, the activity is not always broad-spectrum. A series of 1,4-dihydro-4-pyrazolylpyridines showed variable activity against Gram-positive bacteria like S. aureus and B. subtilis (MICs ranging from 64 to 256 μg/mL) but were ineffective against Gram-negative strains such as Escherichia coli and P. aeruginosa. nih.gov This highlights the importance of specific structural substitutions in determining the antibacterial spectrum and potency of these derivatives. nih.goveco-vector.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Series | Bacterial Strain | Activity (MIC/Concentration) | Reference |

| Dihydroquinazolinone (4d) | Pseudomonas aeruginosa | Active at 0.25 mg/mL | researchgate.net |

| Dihydroquinazolinone (4e) | Pseudomonas aeruginosa | Active at 0.25 mg/mL | researchgate.net |

| Dihydroquinazolinone (4d) | Bacillus subtilis | 0.25 mg/mL | researchgate.net |

| Dihydroquinazolinone (4d) | Lactobacillus rhamnosus | 0.25 mg/mL | researchgate.net |

| Quinazolin-2,4-dione derivatives | Staphylococcus aureus, S. haemolyticus | 10 - 26 mg/mL | nih.gov |

| 1-cyclopropyl 7-(2,6-dimethyl-4-pyridinyl) derivatives | Staphylococcus aureus ATCC 29213 | 0.008 µg/mL (MIC₅₀) | nih.gov |

| 1,4-dihydro-4-pyrazolylpyridines (2b, 3a) | Staphylococcus aureus | 64 µg/mL | nih.gov |

| 1,4-dihydro-4-pyrazolylpyridines (3a, 3e, 3g) | Bacillus subtilis | 64 µg/mL | nih.gov |

The antifungal potential of this compound derivatives has been explored against various fungal pathogens. A study synthesizing dihydroquinazolinone analogs (4a-f) reported moderate antifungal activity against Candida albicans. researchgate.net Another investigation into novel quinazoline (B50416) derivatives found that compounds 3a1, 3a2, 3a3, 3b1, and 3b2 demonstrated decent activity against selected strains of fungi, including C. albicans and Aspergillus niger, when compared to the standard drug nystatin. researchgate.net

Research has also extended to plant pathogenic fungi. A series of novel quinazolinone derivatives were designed, and compound 7a showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values of 12.727 mg/L and 12.413 mg/L, respectively. This activity was superior to that of the commercial fungicide chlorothalonil. sioc-journal.cn Similarly, pyrazol-quinazolinone compounds were synthesized and tested against seven types of plant pathogenic fungi, with some showing significant inhibition. mdpi.com Specifically, compounds with chlorine substitutions demonstrated a marked inhibitory effect on Rhizoctonia solani. mdpi.com Another study found that a 1,4-pentadiene-3-one derivative containing quinazolinone, W12 , exhibited excellent inhibition (100%) against Sclerotinia sclerotiorum and Phomopsis sp. at a concentration of 100 μg/mL. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (EC₅₀/Inhibition) | Reference |

| Dihydroquinazolinone analogs (4a-f) | Candida albicans | Moderate activity | researchgate.net |

| Quinazolinone derivative (7a) | Fusarium graminearum | 12.727 mg/L | sioc-journal.cn |

| Quinazolinone derivative (7a) | Rhizoctonia solani | 12.413 mg/L | sioc-journal.cn |

| Quinazolinone derivative (W12) | Sclerotinia sclerotiorum | 100% at 100 μg/mL (EC₅₀ = 0.70 μg/mL) | nih.gov |

| Quinazolinone derivative (W12) | Phomopsis sp. | 100% at 100 μg/mL (EC₅₀ = 3.84 μg/mL) | nih.gov |

| Pyrazol-quinazolinone (2a, 2b) | Rhizoctonia solani AG1 | Obvious inhibitory effect | mdpi.com |

The this compound framework is a key scaffold in the search for new antitubercular drugs. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives (3a–3m) were evaluated for their in vitro activity against the drug-susceptible H37Rv strain and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.gov Compounds 3l and 3m , which feature a di-substituted aryl moiety with electron-withdrawing halogens, were the most active against the H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Compound 3k , containing an imidazole (B134444) ring, also showed significant activity against the H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov

Other studies have also highlighted the potential of quinazolinone derivatives. One investigation synthesized fourteen 2,3-disubstituted quinazolinone compounds, with several showing MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com The presence of a thioamido or guanidino group at the 3-position was found to greatly enhance antitubercular activity, as seen in compounds 5b and 8c , which had an MIC of 6.25 µg/mL. dovepress.com Additionally, research on 4-anilinoquinazolines identified novel inhibitors of MTB, further establishing the importance of this chemical class in developing new treatments for tuberculosis. biorxiv.org

Interactive Data Table: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | M. tuberculosis Strain | Activity (MIC) | Reference |

| Dihydroquinazolin-4(1H)-one (3l) | H37Rv | 2 µg/mL | nih.gov |

| Dihydroquinazolin-4(1H)-one (3m) | H37Rv | 2 µg/mL | nih.gov |

| Dihydroquinazolin-4(1H)-one (3k) | H37Rv | 4 µg/mL | nih.gov |

| Dihydroquinazolin-4(1H)-one (3k) | MDR strain | 16 µg/mL | nih.gov |

| 2,3-disubstituted quinazolinone (5b) | H37Rv | 6.25 µg/mL | dovepress.com |

| 2,3-disubstituted quinazolinone (8c) | H37Rv | 6.25 µg/mL | dovepress.com |

Anticancer Activity Research (In Vitro)

The anticancer properties of this compound derivatives have been extensively documented through in vitro research, with a primary focus on their ability to inhibit the growth of various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and is frequently employed to screen for the cytotoxic effects of new compounds. scienceopen.com Numerous studies have utilized this assay to evaluate the antiproliferative activity of this compound derivatives against a panel of human cancer cell lines.

In one study, a series of dihydroquinazoline-2(1H)-one derivatives were synthesized and tested against human liver (HepG-2), ovarian (A2780), and breast (MDA-MB-231) cancer cells. nih.gov Compounds CA1-e and CA1-g were particularly effective against A2780 cells, with IC₅₀ values of 22.76 μM and 22.94 μM, respectively. nih.gov

Another investigation evaluated quinazolinone and dihydroquinazolinone derivatives against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov The results showed that the cytotoxic effects were time-dependent, with IC₅₀ values decreasing significantly after 72 hours of exposure compared to 48 hours. nih.gov For instance, compound 5a had an IC₅₀ of 7.15 µM against HCT-116 cells after 48 hours, which dropped to 4.87 µM after 72 hours. nih.gov Compound 10f was identified as the most active cytotoxic agent against both cell lines in this series. nih.gov

Further research on 1,4-dihydropyridine-based compounds also demonstrated significant antiproliferative activity. A series of derivatives bearing a benzylpyridinium moiety exhibited potent anticancer activity against glioblastoma (U87MG), lung cancer (A549), and colorectal adenocarcinoma (Caco-2) cell lines. nih.gov Similarly, a library of 1,4-dihydropyridine-based 1,2,3-triazole derivatives showed significant activity against Caco-2 cells, with IC₅₀ values ranging from 0.63 to 5.68 µM. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of this compound Derivatives (MTT Assay)

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Incubation Time | Reference |

| Dihydroquinazoline-2(1H)-one (CA1-e) | A2780 (Ovarian) | 22.76 μM | Not specified | nih.gov |

| Dihydroquinazoline-2(1H)-one (CA1-g) | A2780 (Ovarian) | 22.94 μM | Not specified | nih.gov |

| Dihydroquinazoline-2(1H)-one (CA1-e) | HepG-2 (Liver) | 37.59 μM | Not specified | nih.gov |

| Dihydroquinazolinone (5a) | HCT-116 (Colon) | 4.87 μM | 72 h | nih.gov |

| Dihydroquinazolinone (5a) | MCF-7 (Breast) | 14.70 μM | 72 h | nih.gov |

| Dihydroquinazolinone (5d) | MCF-7 (Breast) | 24.99 μM | 72 h | nih.gov |

| Dihydroquinazolinone (10f) | HCT-116 (Colon) | 17.76 μM | 72 h | nih.gov |

| 1,4-DHP-triazole (13ab') | Caco-2 (Colorectal) | 0.63 ± 0.05 µM | Not specified | nih.gov |

| 1,4-DHP-triazole (13ad') | Caco-2 (Colorectal) | 5.68 ± 0.14 µM | Not specified | nih.gov |

Mechanism of Antineoplastic Action (e.g., cell cycle arrest, apoptosis induction)

Derivatives of the this compound scaffold have been the subject of extensive research to elucidate their mechanisms of anticancer activity. In vitro and in silico studies have revealed that these compounds can impede cancer cell proliferation through the induction of cell cycle arrest and apoptosis.

One area of investigation has focused on the ability of these compounds to interfere with critical cell cycle signaling pathways. For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been synthesized and evaluated for their antitumor activities. nih.gov Similarly, novel 3,4-dihydroquinazolinone derivatives bearing a piperonyl group have been shown to impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg Further investigation into a specific compound from this series, 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one, demonstrated its capability to induce G2/M phase arrest in oral squamous cell carcinoma cells. bue.edu.eg Another study highlighted a quinazolinone chalcone (B49325) derivative that arrested the cell cycle at the S and G2/M phases in HCT-116 human colon cancer cells. bue.edu.eg The induction of G2/M phase arrest by certain 4-aminoquinazoline derivatives has been linked to the inhibition of the PI3K/Akt signaling pathway. researchgate.net

In addition to halting the cell cycle, this compound derivatives have been shown to trigger programmed cell death, or apoptosis. The pro-apoptotic mechanism often involves the mitochondria-dependent pathway. For example, a quinazolinone chalcone derivative was found to induce apoptosis through the mitochondrial pathway in human colon cancer cells. bue.edu.eg The induction of apoptosis can be mediated through various molecular targets. Some 4-anilinoquinazoline (B1210976) derivatives, developed as analogues of gefitinib (B1684475), have demonstrated enhanced apoptosis-inducing capabilities. nih.gov

Specific molecular mechanisms have been identified for several derivatives. A 3-((5-chloro-2-hydroxybenzylidene)amino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one derivative was found to induce both extrinsic and intrinsic apoptosis pathways, evidenced by the activation of caspase-9 via cytochrome C. bue.edu.eg Another study on selected piperonyl-bearing dihydroquinazolinones showed a significant increase in early apoptosis, confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg These compounds also led to the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. bue.edu.eg

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

| Quinazolinone Chalcone | HCT-116 (Colon) | Cell cycle arrest at S and G2/M phases, Mitochondrial-dependent apoptosis | bue.edu.eg |

| 3-((5-chloro-2-hydroxybenzylidene)amino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7, MDA-MB-231 (Breast) | Extrinsic and intrinsic apoptosis pathways (cytochrome C, caspase-9 activation) | bue.edu.eg |

| 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one | Oral Squamous Cell Carcinoma | Cell cycle arrest at G2/M phase | bue.edu.eg |

| Piperonyl-bearing 3,4-dihydroquinazolinones | HepG-2 (Liver) | Cell cycle arrest at G2/M phase, Induction of early apoptosis (Caspase-3 activation), Downregulation of Survivin and XIAP | bue.edu.eg |

| 4-Anilinoquinazoline derivatives | Various human cancer cells | Enhanced apoptosis-inducing capabilities | nih.gov |

Other Preclinical Pharmacological Investigations (In Vitro)

The antioxidant potential of this compound derivatives, particularly quinazolin-4(3H)-ones, has been evaluated through various in vitro assays. mdpi.comjournalgrid.com These studies aim to determine the capacity of these compounds to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the development of various diseases. mdpi.com The primary mechanisms assessed include hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com